Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the CAS Number: 871727-37-6 . It has a molecular weight of 255.31 . The IUPAC name of this compound is 2-tert-butyl 3-ethyl (1R,3R,5R)-2-azabicyclo [3.1.0]hexane-2,3-dicarboxylate . It contains a total of 40 bonds, including 19 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 Pyrrolidine .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, which includes this compound, has made significant progress since 2010 . Various transition-metal-catalyzed and transition-metal-free catalytic systems have been developed for the synthesis of these derivatives .Molecular Structure Analysis
The InChI code of this compound is 1S/C13H21NO4/c1-5-17-11(15)10-7-8-6-9(8)14(10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9-,10-/m1/s1 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a refrigerator .Safety and Hazards
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-8-6-9(8)14(10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWOZJGWXZDMDZ-OPRDCNLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC2N1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]2C[C@H]2N1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.